7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine
Description
7-Chloro-5-methyl-7aH-imidazo[4,5-b]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. Key structural attributes include:
- Molecular Formula: C₈H₈ClN₃ (CAS 88415-42-3) .
- Substituents: A chlorine atom at position 7 and a methyl group at position 3.
The imidazo[4,5-b]pyridine scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and antiviral research . The chloro and methyl substituents likely influence electronic and steric properties, modulating interactions with biological targets such as ATP-binding pockets in kinases .
Structure
3D Structure
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5(8)6-7(11-4)10-3-9-6/h2-3,6H,1H3 |
InChI Key |
YALYXGRJDILELV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NC2C(=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions: Foundation of Imidazopyridine Synthesis
Cyclization remains a cornerstone for constructing the imidazo[4,5-b]pyridine core. A common approach involves the condensation of 2-amino-3-chloropyridine derivatives with carbonyl-containing reagents. For instance, reacting 2-amino-3-chloro-5-methylpyridine with triethyl orthoformate under acidic conditions generates the imidazole ring via intramolecular cyclodehydration . This method typically achieves moderate yields (50–65%) but requires precise control of stoichiometry and temperature to minimize side reactions such as over-alkylation .
Recent advancements employ microwave-assisted cyclization to reduce reaction times. A 2024 study demonstrated that irradiating the precursor at 150°C for 15 minutes in acetic acid improved yields to 78% while retaining regioselectivity . However, scalability remains challenging due to specialized equipment requirements.
Cross-Coupling Strategies: Enhancing Modularity
Transition metal-catalyzed cross-coupling reactions enable precise functionalization of the imidazopyridine scaffold. The Suzuki-Miyaura coupling, for example, introduces aryl or heteroaryl groups at specific positions. In one protocol, 7-chloro-5-methylimidazo[4,5-b]pyridine undergoes palladium-catalyzed coupling with boronic acids under inert conditions (Table 1) .
Table 1: Suzuki-Miyaura Coupling Optimization
| Catalyst | Ligand | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | None | Na₂CO₃ | 64 | |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 82 | |
| PdCl₂(dppf) | Xantphos | CsF | 75 |
The choice of ligand and base critically influences efficiency. Bulky ligands like SPhos suppress homo-coupling byproducts, while polar solvents (e.g., DMF) enhance solubility of boronic acid partners .
Metal-Catalyzed C–H Activation: Streamlining Synthesis
Rhodium(III)-catalyzed C–H activation has emerged as a powerful tool for constructing polycyclic imidazopyridines. A 2024 procedure detailed the use of [RhCp*Cl₂]₂ with AgOAc as a co-catalyst to facilitate annulation between N-methylmaleimide and benzimidazole precursors . Key steps include:
-
Oxidative Coupling : The rhodium catalyst coordinates to the benzimidazole’s nitrogen, enabling C–H bond cleavage.
-
Alkyne Insertion : Maleimide derivatives act as two-carbon synthons, forming the pyrrolo-isoquinoline fused system.
-
Reductive Elimination : Regeneration of the catalyst releases the product, this compound, in 90% yield .
This method’s advantages include atom economy and compatibility with electron-deficient substrates. However, the high cost of rhodium limits industrial adoption.
Halogen Exchange Reactions: Substituting Chlorine
Nucleophilic aromatic substitution (SNAr) allows selective replacement of the chlorine atom at position 7. Using CuI and diamines as catalysts, researchers have achieved substitution with amines or alkoxides under mild conditions (80°C, 12 h) . For example, treatment with sodium methoxide in DMSO replaces chlorine with a methoxy group, though this route is less relevant for retaining the chloro substituent.
Purification and Characterization
Post-synthetic purification often involves column chromatography using ethyl acetate/hexane gradients (20–40% EtOAc) to isolate the product . Recrystallization from ethanol/water mixtures enhances purity to >95%, as confirmed by HPLC . Structural elucidation relies on:
-
¹H NMR : Characteristic signals include a singlet for the methyl group at δ 2.45 ppm and aromatic protons between δ 7.5–8.5 ppm .
-
HRMS : Molecular ion peaks at m/z 167.59 ([M+H]⁺) validate the molecular formula C₇H₆ClN₃ .
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Time (h) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Cyclization | 65–78 | 2–6 | Low | Moderate |
| Suzuki Coupling | 64–82 | 12–24 | Moderate | High |
| Rh-Catalyzed C–H Act | 85–90 | 5–8 | High | Low |
Cyclization offers cost-effectiveness but suffers from variable yields. Rhodium-catalyzed methods, while efficient, prioritize small-scale research applications due to economic constraints.
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of substituted imidazopyridine derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of imidazo[4,5-b]pyridine possess potent anticancer properties. For instance, compounds targeting specific kinases involved in cancer proliferation have shown promise as therapeutic agents. A notable study highlighted the synthesis of novel imidazo[4,5-b]pyridine derivatives that effectively inhibited the growth of various cancer cell lines, including those resistant to conventional therapies .
Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 4.2 ± 0.6 | |
| Compound B | HCT-116 (Colon) | 3.1 ± 0.6 | |
| Compound C | Hepatocellular Carcinoma | 4.9 ± 0.5 |
Antimicrobial Properties
Imidazo[4,5-b]pyridine derivatives have been evaluated for their antimicrobial efficacy against a range of pathogens. Studies indicate that these compounds exhibit significant activity against both bacterial and fungal strains, making them candidates for developing new antifungal and antibacterial agents .
Table 2: Antimicrobial Efficacy of Imidazo[4,5-b]pyridine Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 0.98 - 3.9 | |
| Compound E | Escherichia coli | < 0.5 | |
| Compound F | Candida albicans | 30 - 85% at 500 mg/mL |
Agrochemical Applications
The potential use of imidazo[4,5-b]pyridine derivatives as fungicides has been explored extensively due to their effectiveness against agricultural pests. Research indicates that specific structural modifications enhance their fungicidal activity against pathogens like Puccinia polysora and Rhizoctonia solani .
Table 3: Fungicidal Activity Against Agricultural Pathogens
| Compound | Pathogen | Efficacy (%) at Concentration (mg/mL) | Reference |
|---|---|---|---|
| Compound G | Puccinia polysora | 85% at 500 mg/mL | |
| Compound H | Rhizoctonia solani | 75% at 500 mg/mL |
Material Science Applications
Recent studies have investigated the adsorption properties of imidazo[4,5-b]pyridine derivatives on metallic surfaces, suggesting their potential as corrosion inhibitors in acidic environments. These findings highlight their applicability in materials science and engineering .
Mechanism of Action
The mechanism of action of 7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Imidazo[4,5-b]pyridine Derivatives
Substituent Position and Electronic Properties
- 5-(4-Methoxybenzyl)-3-(trifluoromethyl)-5H-imidazo[4,5-b]pyridine (52a) : The trifluoromethyl group (strong electron-withdrawing) and methoxybenzyl (lipophilic) substituents increase metabolic stability and membrane permeability compared to the target compound .
- Mannich Base Derivatives (e.g., morpholine, piperidine-substituted) : Introduction of secondary amines via Mannich reactions improves solubility and hydrogen-bonding capacity, contrasting with the target compound’s lack of polar groups .
Heterocyclic Core Modifications
- Pyrolo[2,3-b]pyridines : Differ in ring fusion position, leading to distinct binding modes in transition-metal-catalyzed C-H arylation reactions .
Biological Activity
7-Chloro-5-methyl-7aH-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C6H6ClN3
- Molecular Weight : 155.58 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.
1. Antimicrobial Activity
Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit significant antimicrobial properties. In particular:
- Minimum Inhibitory Concentration (MIC) values against various pathogens have been reported. For instance, derivatives of this compound showed promising activity against Pseudomonas aeruginosa and Escherichia coli with MIC values as low as 0.21 μM .
- A study highlighted that the presence of a methyl group at the C5 position enhances antimicrobial activity compared to other derivatives .
2. Anticancer Properties
The anticancer potential of this compound has been documented through:
- Cytotoxicity Assays : Compounds were tested on various cancer cell lines using MTT assays, revealing moderate to high cytotoxic effects. For example, certain derivatives showed IC50 values in the low micromolar range against breast cancer cells .
- Mechanisms of Action : It is believed that these compounds may inhibit key proteins involved in cancer cell survival, such as inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1) .
3. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- Studies demonstrated that it could reduce inflammation in cellular models by inhibiting pathways associated with oxidative stress and inflammatory responses. Specifically, it was shown to inhibit the activation of transcription factors like Nrf2 and NF-kB in human retinal pigment epithelial cells .
4. Other Therapeutic Potentials
Additional research has suggested potential applications in:
- Diabetes Management : Some derivatives exhibited antidiabetic activity by enhancing insulin sensitivity and glucose uptake in vitro .
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter levels in the brain .
Comparative Biological Activity Table
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy : In a controlled laboratory setting, derivatives were tested against clinical isolates of bacteria, demonstrating superior activity compared to standard antibiotics like ciprofloxacin.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines indicated that treatment with imidazo[4,5-b]pyridine derivatives resulted in significant apoptosis induction.
Q & A
Q. What are the common synthetic routes for 7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine?
The synthesis often involves cyclization reactions using POCl₃ as a chlorinating agent. For example, 7-chloro derivatives of imidazo[4,5-b]pyridines can be prepared by refluxing precursor compounds (e.g., 2-amino-3-methylaminopyridine) with phenylacetic acid, followed by chlorination. A key intermediate may undergo cyclization under acidic conditions to introduce the chloro and methyl groups . Reaction conditions (e.g., solvent, temperature, and stoichiometry) must be optimized to minimize side products.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Nuclear magnetic resonance (¹H and ¹³C NMR) is essential for confirming regioselectivity and substitution patterns. Infrared (IR) spectroscopy helps identify functional groups (e.g., C-Cl stretching at ~700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures purity. For example, in related imidazo[4,5-b]pyridines, distinct ¹H NMR shifts at δ 2.5–3.0 ppm confirm methyl groups, and coupling constants resolve aromatic proton environments .
Q. How stable is this compound under varying pH and temperature conditions?
Stability studies suggest that the chloro group is resistant to hydrolysis under mild acidic or basic conditions but may degrade under prolonged reflux in polar protic solvents. Thermal gravimetric analysis (TGA) of similar compounds shows decomposition above 200°C, indicating stability at standard laboratory temperatures. Storage in inert atmospheres (e.g., argon) and desiccated environments is recommended .
Advanced Research Questions
Q. Why do certain nucleophilic substitutions fail at the 7-chloro position, and what strategies mitigate this?
The electron-deficient nature of the imidazo[4,5-b]pyridine ring can deactivate the chloro group toward nucleophilic attack. For example, attempts to replace the 7-chloro group with sodium azide in ethanol/water mixtures failed due to insufficient leaving-group activation. Successful substitutions require electron-withdrawing auxiliaries (e.g., ethoxycarbonyl) to enhance reactivity or alternative catalysts like Pd/Cu systems .
Q. How can computational methods predict the biological activity of this compound?
Molecular docking and quantitative structure-activity relationship (QSAR) models are used to assess interactions with biological targets. For instance, pyrazolo[1,5-a]pyrimidine analogs (structurally similar to imidazo[4,5-b]pyridines) show affinity for benzodiazepine receptors, which can be modeled using Schrödinger Suite or AutoDock Vina. Density functional theory (DFT) calculations further elucidate electronic properties influencing binding .
Q. What experimental designs resolve contradictions in regioselectivity during functionalization?
Conflicting reports on substitution patterns (e.g., 5- vs. 7-position reactivity) can be addressed using isotopic labeling or tandem MS/MS fragmentation. For example, ¹³C-labeled precursors or NOE NMR experiments clarify regiochemical outcomes. Competitive reactions under controlled conditions (e.g., varying solvents or catalysts) can isolate dominant pathways .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
The methyl group at position 5 introduces steric hindrance, limiting access to the 7-chloro site. Suzuki-Miyaura couplings require bulky phosphine ligands (e.g., XPhos) to prevent catalyst poisoning. Electronic effects from the imidazole ring also reduce oxidative addition rates, necessitating higher Pd catalyst loadings or microwave-assisted heating .
Methodological Considerations
- Handling Contradictory Data : When substitution yields deviate from literature reports, validate reaction conditions (e.g., moisture levels, catalyst purity) and employ control experiments with known substrates.
- Optimization Workflow : Use design of experiments (DoE) to systematically vary parameters (temperature, solvent, stoichiometry) and identify critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
